molecular formula C31H33F3N4O5 B456611 1-{3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE

1-{3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE

Cat. No.: B456611
M. Wt: 598.6g/mol
InChI Key: WUPIDYIBIUZNCE-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3,4-dimethoxybenzaldehyde and 5-methyl-3-(trifluoromethyl)-1H-pyrazole. These intermediates are then subjected to condensation, cyclization, and other reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts. The process may involve batch or continuous flow reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving methoxyphenyl and pyrazole moieties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with molecular targets. For example, it may interact with enzymes or receptors in biological systems, leading to specific biochemical effects. The methoxyphenyl and pyrazole moieties may play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE can be compared with other compounds containing methoxyphenyl, indazole, and pyrazole moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C31H33F3N4O5

Molecular Weight

598.6g/mol

IUPAC Name

1-[(7E)-3-(3,4-dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone

InChI

InChI=1S/C31H33F3N4O5/c1-18-13-27(31(32,33)34)35-37(18)17-28(39)38-30(21-10-12-24(41-3)26(16-21)43-5)22-8-6-7-20(29(22)36-38)14-19-9-11-23(40-2)25(15-19)42-4/h9-16,22,30H,6-8,17H2,1-5H3/b20-14+

InChI Key

WUPIDYIBIUZNCE-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC(=NN1CC(=O)N2C(C3CCC/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=N2)C5=CC(=C(C=C5)OC)OC)C(F)(F)F

SMILES

CC1=CC(=NN1CC(=O)N2C(C3CCCC(=CC4=CC(=C(C=C4)OC)OC)C3=N2)C5=CC(=C(C=C5)OC)OC)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CC(=O)N2C(C3CCCC(=CC4=CC(=C(C=C4)OC)OC)C3=N2)C5=CC(=C(C=C5)OC)OC)C(F)(F)F

Origin of Product

United States

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